Phthalazine 2-oxide
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Overview
Description
Phthalazine 2-oxide is a heterocyclic organic compound derived from phthalazine, which is a bicyclic structure consisting of a benzene ring fused with a pyridazine ring The addition of an oxygen atom to the nitrogen in the phthalazine ring forms the N-oxide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalazine 2-oxide can be synthesized through the oxidation of phthalazine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically involves the use of a solvent like acetic acid and is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration of oxidizing agents, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Phthalazine 2-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to phthalazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a catalyst like palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Higher-order N-oxides.
Reduction: Phthalazine.
Substitution: Various substituted phthalazine derivatives.
Scientific Research Applications
Phthalazine 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of Phthalazine 2-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the activity of enzymes and other proteins. This interaction can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Phthalazine 2-oxide can be compared with other similar compounds, such as:
Phenazine N-oxide: Another N-oxide derivative with significant biological activity.
Quinoxaline N-oxide: Known for its antimicrobial properties.
Cinnoline N-oxide: Studied for its potential use in pharmaceuticals.
Uniqueness: this compound is unique due to its specific bicyclic structure and the presence of the N-oxide group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
18636-89-0 |
---|---|
Molecular Formula |
C16H8Br2N2O2 |
Molecular Weight |
0 |
Synonyms |
PHTHALAZINE-2-OXIDE |
Origin of Product |
United States |
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